6-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and a nitrophenyl group at the 2nd position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their diverse pharmacological and biological activities, making them valuable in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine typically involves a multi-step process. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a condensation reaction between 2-aminopyridine and α-haloketones under basic conditions.
Bromination: The imidazo[1,2-a]pyridine core is then brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and environmentally benign solvents to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation Reactions: The imidazo[1,2-a]pyridine core can undergo oxidation reactions to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, ethanol), and bases (potassium carbonate).
Reduction: Hydrogen gas, palladium catalyst, sodium dithionite, solvents (ethanol, water).
Oxidation: m-Chloroperbenzoic acid, solvents (dichloromethane).
Major Products Formed
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Reduction: 6-Bromo-2-(2-aminophenyl)imidazo[1,2-a]pyridine.
Oxidation: Imidazo[1,2-a]pyridine N-oxides.
Scientific Research Applications
6-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with anti-inflammatory, antiviral, antifungal, and anticancer properties.
Biological Studies: Used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Employed in the synthesis of organic semiconductors and light-emitting materials.
Chemical Biology: Utilized as a probe to investigate biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Bromoimidazo[1,2-a]pyridine: Lacks the nitrophenyl group, making it less versatile in biological applications.
2-(2-Nitrophenyl)imidazo[1,2-a]pyridine: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Uniqueness
6-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both the bromine atom and the nitrophenyl group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of chemical modifications and applications in various fields .
Properties
Molecular Formula |
C13H8BrN3O2 |
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Molecular Weight |
318.12 g/mol |
IUPAC Name |
6-bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrN3O2/c14-9-5-6-13-15-11(8-16(13)7-9)10-3-1-2-4-12(10)17(18)19/h1-8H |
InChI Key |
CXAGHSMAYPIIAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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